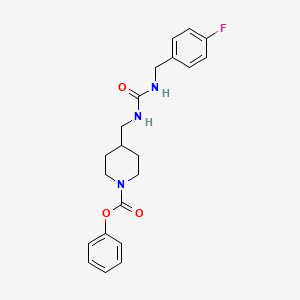

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate is a chemical compound. It belongs to the class of organic compounds known as phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . There are a variety of pharmacological effects associated with phenylpiperidines, including morphine-like activity or other central nervous system effects .

Scientific Research Applications

Antituberculosis Activity and Molecular Hybridization

- Thiazole-aminopiperidine hybrid analogues have been designed and synthesized for their antituberculosis activity. One such compound, featuring a 4-fluorobenzyl amino group, demonstrated promising activity against Mycobacterium tuberculosis, highlighting the potential of such structures in developing antituberculosis agents (Jeankumar et al., 2013).

Cancer Treatment Applications

- Piperidine compounds have been explored for their utility in cancer treatment. Aurora kinase inhibitors, which can include piperidine structures, are noted for their potential in treating cancer by inhibiting specific enzymes involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Neurotransmission Visualization via Radiolabeling

- Compounds with piperidine and fluorobenzyl groups have been synthesized for potential use in visualizing glutamatergic neurotransmission in vivo, employing radiolabeling techniques to study neurological and psychiatric disorders (Piel et al., 2003).

Monoamine Transporter Interaction Studies

- Research into the interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters reveals the significance of structural analogs in understanding neurotransmitter regulation. Such studies are critical in the development of therapeutic agents for neurological conditions (Kolhatkar et al., 2003).

Antioxidant Development for Polymers

- Hindered-phenol-containing amine moieties, including those with piperidine structures, have been synthesized and evaluated as antioxidants for polypropylene copolymers. These findings underscore the versatility of piperidine derivatives in enhancing material properties (Desai et al., 2004).

Synthesis of CCR5 Antagonists for HIV-1 Inhibition

- The development of piperidine-4-carboxamide CCR5 antagonists, such as TAK-220, showcases the therapeutic potential of piperidine derivatives in inhibiting HIV-1 replication, highlighting their importance in antiretroviral drug development (Imamura et al., 2006).

properties

IUPAC Name |

phenyl 4-[[(4-fluorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c22-18-8-6-16(7-9-18)14-23-20(26)24-15-17-10-12-25(13-11-17)21(27)28-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBSFRWRTLLDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2632276.png)

![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632281.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine hydrochloride](/img/no-structure.png)

![2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one](/img/structure/B2632287.png)

amino]-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2632294.png)

![2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2632297.png)